5-Bromo-4-cyclohexylpyrimidine
Overview
Description
5-Bromo-4-cyclohexylpyrimidine is a chemical compound with the molecular formula C10H13BrN2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a bromine atom and a cyclohexyl group . The exact mass of the molecule is 240.026199 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.391 g/cm^3 . It has a boiling point of 307.1 °C at 760 mmHg . The refractive index is predicted to be 1.560 .Scientific Research Applications
Antiviral Activity
5-Bromo-4-cyclohexylpyrimidine derivatives, particularly 5-substituted 2,4-diaminopyrimidines, have been investigated for their antiviral properties. Research indicates these derivatives show significant inhibitory effects against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, in cell culture. However, they exhibit low or no activity against DNA viruses like herpes simplex virus, cytomegalovirus, and others (Hocková et al., 2003).
Chemical Synthesis and Modifications
This compound serves as a valuable intermediate in chemical synthesis. Studies have demonstrated its utility in palladium-catalyzed C-C coupling reactions, leading to the creation of a variety of substituted pyrimidines. These compounds have potential applications in developing new chemical entities for various purposes, including pharmacology (Verbitskiy et al., 2013).
Metal-complexing Molecular Rods
The compound is used in the synthesis of metal-complexing molecular rods, a class of compounds with potential applications in materials science and molecular electronics. Its derivatives, such as 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyrimidines, are key intermediates in these syntheses (Schwab et al., 2002).
Convergent Syntheses
This compound is also crucial in the selective palladium-catalyzed cross-coupling reactions. It allows for efficient synthesis of various pyrimidine compounds, which are valuable in pharmaceutical and chemical research (Goodby et al., 1996).
Thiazolo[4,5-d]pyrimidine Derivatives
Research has shown that derivatives of this compound can be converted into new thiazolo[4,5-d]pyrimidine derivatives. These compounds have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents (Bakavoli et al., 2006).
Mass Spectrometric Analysis in Protein Studies
This compound derivatives are also used in the mass spectrometric analysis of proteins cross-linked to RNA. This application is crucial in studying protein-RNA interactions, which is a key area of research in molecular biology (Kramer et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that bromopyrimidines are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the use of organoboron reagents and a palladium catalyst to form carbon-carbon bonds .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 5-Bromo-4-cyclohexylpyrimidine would likely act as an electrophile. The bromine atom on the pyrimidine ring can be replaced by an organoboron reagent in the presence of a palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s potential use in suzuki-miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various organic compounds .
Result of Action
As a potential reagent in suzuki-miyaura cross-coupling reactions, it could contribute to the synthesis of various organic compounds .
Properties
IUPAC Name |
5-bromo-4-cyclohexylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGQEFNAVDJHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649992 | |
Record name | 5-Bromo-4-cyclohexylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-28-6 | |
Record name | 5-Bromo-4-cyclohexylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-cyclohexylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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